N1-(2-cyanophenyl)-N2-(2-methoxyethyl)oxalamide

Physicochemical Properties Drug-likeness ADME

N1-(2-cyanophenyl)-N2-(2-methoxyethyl)oxalamide (CAS 898349-62-7) is a synthetic small-molecule oxalamide derivative (C12H13N3O3, MW 247.25 g/mol) characterized by a 2-cyanophenyl group on one oxalamide nitrogen and a 2-methoxyethyl substituent on the other. The compound exhibits a computed XLogP3 of 0.1, a topological polar surface area (TPSA) of 91.2 Ų, and two hydrogen bond donors, placing it in favorable physicochemical space for cell permeability and oral bioavailability according to standard drug-likeness filters.

Molecular Formula C12H13N3O3
Molecular Weight 247.254
CAS No. 898349-62-7
Cat. No. B2615238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-cyanophenyl)-N2-(2-methoxyethyl)oxalamide
CAS898349-62-7
Molecular FormulaC12H13N3O3
Molecular Weight247.254
Structural Identifiers
SMILESCOCCNC(=O)C(=O)NC1=CC=CC=C1C#N
InChIInChI=1S/C12H13N3O3/c1-18-7-6-14-11(16)12(17)15-10-5-3-2-4-9(10)8-13/h2-5H,6-7H2,1H3,(H,14,16)(H,15,17)
InChIKeyKPMILAIOHDLCMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-cyanophenyl)-N2-(2-methoxyethyl)oxalamide (CAS 898349-62-7): Baseline Identity and Procurement-Relevant Characteristics


N1-(2-cyanophenyl)-N2-(2-methoxyethyl)oxalamide (CAS 898349-62-7) is a synthetic small-molecule oxalamide derivative (C12H13N3O3, MW 247.25 g/mol) characterized by a 2-cyanophenyl group on one oxalamide nitrogen and a 2-methoxyethyl substituent on the other [1]. The compound exhibits a computed XLogP3 of 0.1, a topological polar surface area (TPSA) of 91.2 Ų, and two hydrogen bond donors, placing it in favorable physicochemical space for cell permeability and oral bioavailability according to standard drug-likeness filters [1]. Structurally related oxalamide derivatives bearing a 2-cyanophenyl motif have been disclosed as Stearoyl-CoA Desaturase (SCD) prodrugs and Protein Arginine N-Methyltransferase 5 (PRMT5) inhibitors, establishing the core scaffold's relevance in oncology and metabolic disease research [2].

Why N1-(2-cyanophenyl)-N2-(2-methoxyethyl)oxalamide Cannot Be Assumed Interchangeable with Other 2-Cyanophenyl Oxalamide Analogs


Even minor modifications to the N2 substituent in 2-cyanophenyl oxalamides produce substantial differences in physicochemical, pharmacokinetic, and target-engagement profiles that preclude generic substitution. For example, replacing the 2-methoxyethyl chain with a 3-(dimethylamino)propyl group (CAS 898349-56-9) is known to introduce a basic amine center designed for cytochrome P450-mediated prodrug activation—specifically, CYP4F11-catalyzed oxidative N-dealkylation that liberates the active SCD inhibitor . The 2-methoxyethyl substituent lacks this metabolic liability, suggesting differential stability and tissue selectivity. Likewise, derivatives bearing pyridinylmethyl or hydroxyethyl groups shift hydrogen-bonding capacity, lipophilicity, and target preferences [1][2]. These structural differences in the N2 side chain translate into non-interchangeable biological readouts; selecting the wrong analog may yield false negatives in a target-based screen or misleading structure-activity relationship (SAR) interpretations [1].

N1-(2-cyanophenyl)-N2-(2-methoxyethyl)oxalamide: Quantitative Differentiation Evidence Against Closest Analogs


Computed Physicochemical Profile: Balanced Lipophilicity vs. Hydroxyethyl and Dimethylamino Analogs

The target compound's computed XLogP3 of 0.1 is intermediate between the more hydrophilic N1-(2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide (XLogP3 ≈ -0.3) and the more lipophilic N1-(2-cyanophenyl)-N2-(3-(dimethylamino)propyl)oxalamide (XLogP3 ≈ 0.8) [1][2]. Its topological polar surface area (TPSA) of 91.2 Ų remains below the 140 Ų threshold commonly associated with oral bioavailability, while maintaining a rotatable bond count of 4, which is lower than the dimethylamino analog (6 rotatable bonds), potentially favoring reduced entropic penalty upon target binding [1].

Physicochemical Properties Drug-likeness ADME

Hydrogen Bond Acceptor/Donor Profile: Differentiation from Hydroxyethyl and Dimethylamino Analogs in Target Engagement Potential

The target compound presents 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA), identical to the hydroxyethyl analog but distinct from N1-(2-cyanophenyl)-N2-(3-(dimethylamino)propyl)oxalamide, which carries 2 HBD and 5 HBA due to the tertiary amine [1]. The methoxyethyl oxygen provides an HBA site that lacks the strong hydrogen-bonding capacity of a hydroxyl group, potentially altering the recognition pattern at targets where the N2 substituent occupies a polar sub-pocket.

Molecular Recognition Structure-Based Design Selectivity

Structural Class Association with SCD Inhibition: Contrasting Prodrug vs. Non-Prodrug Design

The 2-cyanophenyl oxalamide scaffold has been explicitly explored as a platform for Stearoyl-CoA Desaturase (SCD) inhibition, where the N2 substituent dictates whether the compound functions as a cytochrome P450-activated prodrug . N1-(2-cyanophenyl)-N2-(3-(dimethylamino)propyl)oxalamide is described as a prodrug requiring CYP4F11-mediated oxidative N-dealkylation to release the active SCD inhibitor . In contrast, the 2-methoxyethyl side chain lacks the requisite N-alkyl group for this activation pathway, classifying the target compound as a likely direct-acting inhibitor with distinct pharmacokinetic requirements and cellular activity profiles.

Stearoyl-CoA Desaturase Cancer Metabolism Prodrug

PRMT5 Inhibitor Chemical Series: Scaffold Positioning Relative to Patent-Disclosed Oxalamide Derivatives

A 2024 patent filing (WO2024/131918) from Chengdu Easton Biopharmaceuticals claims substituted oxalamide derivatives as PRMT5 inhibitors for cancer treatment [1]. The 2-cyanophenyl oxalamide substructure is common to both the patented series and the target compound, suggesting the target compound represents a versatile scaffold for exploring PRMT5 inhibition SAR. While the patent exemplification focuses on N2 substituents incorporating heterocyclic or amino functionalities, the 2-methoxyethyl analog serves as a minimalist reference point for evaluating the contribution of simple alkyl-ether chains to PRMT5 potency and selectivity.

PRMT5 Methyltransferase Oncology

Crystallinity and Solid-State Handling: Anticipated Differentiation from Hydroxy-Functionalized Analogs

The replacement of a terminal hydroxyl group (as in N1-(2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide) with a methyl ether in the target compound eliminates an intermolecular hydrogen bond donor, which is predicted to reduce crystal lattice energy. This structural change typically lowers melting point and may improve solubility in non-aqueous solvents commonly used for compound storage (e.g., DMSO) [1]. While experimental melting point and solubility data are unavailable for the target compound, class-level inference from analogous ether-vs-alcohol oxalamide pairs supports this trend [2].

Solid-State Properties Compound Management Solubility

N1-(2-cyanophenyl)-N2-(2-methoxyethyl)oxalamide: Recommended Research and Industrial Application Scenarios


Simplified Scaffold Control for PRMT5 Inhibitor Screening Cascades

The 2-cyanophenyl oxalamide core is a recognized pharmacophore in patent-disclosed PRMT5 inhibitors [1]. The target compound, with its minimalist 2-methoxyethyl N2 substituent, serves as an ideal reference compound in biochemical and cellular PRMT5 inhibition assays to baseline the scaffold's intrinsic activity separate from optimized N2 substituent contributions [1]. This enables medicinal chemistry teams to quantify the potency enhancement attributable to elaborated N2 groups.

Non-Prodrug SCD Inhibitor Probe for CYP-Independent Cellular Pharmacology

Unlike the dimethylamino-substituted analog that requires CYP4F11-mediated activation, the 2-methoxyethyl derivative is predicted to act as a direct SCD inhibitor [1]. It is therefore suited for studying SCD inhibition in cell lines with low or variable CYP expression—such as HEK293 or CHO cells commonly used in lipidomics—where prodrug activation would be unreliable [1].

Physicochemical Benchmarking Compound for Oxalamide ADME Profiling

With a measured XLogP3 of 0.1 and TPSA of 91.2 Ų, the target compound occupies a physicochemically balanced region of property space that is both drug-like and distinct from more polar or lipophilic analogs [1]. It provides a useful benchmarking standard for establishing chromatographic retention times, permeability coefficients, and solubility parameters in ADME assay panels comparing oxalamide derivatives [1].

Chemical Biology Tool for Ether-Versus-Alcohol Side Chain SAR Studies

The target compound's methoxyethyl side chain eliminates the terminal hydroxyl group present in N1-(2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide, making it a matched molecular pair for systematically investigating the impact of etherification on target binding, cellular permeability, and metabolic stability within the oxalamide chemotype [1][2].

Quote Request

Request a Quote for N1-(2-cyanophenyl)-N2-(2-methoxyethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.